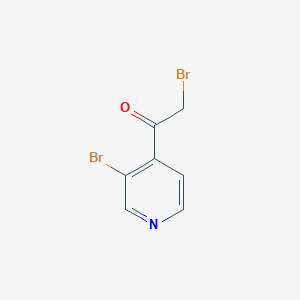

2-Bromo-1-(3-bromo-pyridin-4-yl)-ethanone

Description

Contextualization of Halogenated Pyridine (B92270) Derivatives in Contemporary Chemical Research

Halogenated pyridines are integral components in the design and synthesis of a vast array of functional molecules. In the pharmaceutical industry, the pyridine scaffold is a common feature in many approved drugs, and halogenation is a frequently employed strategy to enhance biological activity, metabolic stability, and binding affinity to target proteins. nih.gov The position and nature of the halogen substituent can profoundly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate. Beyond medicinal applications, halogenated pyridines serve as key precursors in the synthesis of agrochemicals, ligands for catalysis, and advanced materials. Their utility stems from their ability to undergo a variety of cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions, which enable the construction of complex molecular frameworks. wikipedia.org

Foundational Role of Alpha-Bromo Ketones as Reactive Intermediates

Alpha-bromo ketones are a class of highly versatile reagents in organic synthesis due to the presence of two reactive sites: the electrophilic carbonyl carbon and the carbon atom bearing the bromine, which is susceptible to nucleophilic attack. This dual reactivity allows for a rich and diverse range of chemical transformations.

One of the most common applications of alpha-bromo ketones is in the synthesis of α,β-unsaturated ketones through dehydrobromination. rsc.org They are also crucial precursors for the formation of a wide variety of heterocyclic compounds. For instance, the reaction of alpha-bromo ketones with amines and thioamides is a cornerstone for the synthesis of imidazoles and thiazoles, respectively.

Table 1: Common Reactions of Alpha-Bromo Ketones

| Reaction Type | Reactant | Product | Significance |

| Nucleophilic Substitution | Amines, Thiols, etc. | α-Substituted Ketones | Introduction of diverse functional groups |

| Hantzsch Pyridine Synthesis | β-Ketoester, Aldehyde, Ammonia (B1221849) | Dihydropyridines | Construction of the pyridine ring system |

| Favorskii Rearrangement | Base | Carboxylic Acid Derivatives | Carbon skeleton rearrangement |

| Cyclocondensation | 2-Aminopyridines | Imidazo[1,2-a]pyridines | Formation of fused heterocyclic systems bio-conferences.orgnih.gov |

Significance and Specific Research Focus on 2-Bromo-1-(3-bromo-pyridin-4-yl)-ethanone

While direct research specifically on 2-Bromo-1-(3-bromo-pyridin-4-yl)-ethanone is not extensively documented in publicly available literature, its significance can be inferred from the reactivity of its constituent parts and analogous structures. The presence of two bromine atoms at different positions on the pyridine ring, in addition to the alpha-bromo ketone functionality, suggests a high degree of tunability and potential for selective, stepwise reactions.

The primary research focus for a molecule of this nature would likely be its application as a key intermediate in the synthesis of complex heterocyclic systems. The 3-bromo-pyridin-4-yl moiety offers a site for metal-catalyzed cross-coupling reactions, while the alpha-bromo ketone is primed for cyclocondensation reactions. This dual functionality allows for the construction of polycyclic and highly substituted aromatic systems that are often sought after in drug discovery programs.

A plausible synthetic route to 2-Bromo-1-(3-bromo-pyridin-4-yl)-ethanone would involve the bromination of 1-(3-bromopyridin-4-yl)ethanone. The starting ketone itself could potentially be synthesized from 3-bromopyridine-4-carboxylic acid. synchem.de

Overview of Key Synthetic Transformations and Applications in Complex Molecule Construction

The synthetic utility of 2-Bromo-1-(3-bromo-pyridin-4-yl)-ethanone is best illustrated by its potential to serve as a linchpin in the assembly of complex molecules, particularly fused nitrogen-containing heterocycles.

A prime example of such a transformation is the synthesis of imidazo[1,2-a]pyridines. bio-conferences.orgnih.govorganic-chemistry.org This class of compounds is of significant interest in medicinal chemistry due to their diverse biological activities. The reaction of an alpha-bromo ketone with a 2-aminopyridine (B139424) is a classical and efficient method for the construction of the imidazo[1,2-a]pyridine (B132010) core. In the context of the title compound, it could react with various substituted 2-aminopyridines to generate a library of novel, highly functionalized imidazo[1,2-a]pyridine derivatives.

Table 2: Potential Synthetic Transformations of 2-Bromo-1-(3-bromo-pyridin-4-yl)-ethanone

| Reaction Type | Reagents | Potential Product Class |

| Cyclocondensation | 2-Aminopyridines | Substituted Imidazo[1,2-a]pyridines bio-conferences.orgnih.gov |

| Suzuki Coupling | Arylboronic acids | Aryl-substituted Pyridin-4-yl ethanones |

| Buchwald-Hartwig Amination | Amines | Amino-substituted Pyridin-4-yl ethanones |

| Hantzsch-type reactions | β-dicarbonyl compounds, ammonia | Highly substituted pyridine derivatives |

The bromine atom at the 3-position of the pyridine ring provides an additional site for diversification. Following the construction of the initial heterocyclic core via the alpha-bromo ketone, the remaining bromine atom could be subjected to various cross-coupling reactions to introduce additional complexity and modulate the properties of the final molecule. This sequential reactivity makes 2-Bromo-1-(3-bromo-pyridin-4-yl)-ethanone a particularly attractive building block for combinatorial chemistry and the generation of compound libraries for high-throughput screening.

Structure

3D Structure

Properties

Molecular Formula |

C7H5Br2NO |

|---|---|

Molecular Weight |

278.93 g/mol |

IUPAC Name |

2-bromo-1-(3-bromopyridin-4-yl)ethanone |

InChI |

InChI=1S/C7H5Br2NO/c8-3-7(11)5-1-2-10-4-6(5)9/h1-2,4H,3H2 |

InChI Key |

XARUFKOOIVMYPB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=CC(=C1C(=O)CBr)Br |

Origin of Product |

United States |

Synthetic Methodologies for 2 Bromo 1 3 Bromo Pyridin 4 Yl Ethanone

Historical Development of Bromination Techniques for Carbonyl Compounds

The alpha-halogenation of carbonyl compounds, a fundamental transformation in organic synthesis, has a rich history. The reaction involves the substitution of a hydrogen atom at the carbon adjacent to the carbonyl group (the α-carbon) with a halogen. This process is valuable as the resulting α-halo ketones are versatile intermediates for a variety of subsequent reactions.

Early methods for the α-bromination of ketones involved the use of elemental bromine in either acidic or basic media. wikipedia.org Under acidic conditions, the reaction proceeds through an enol intermediate. The acid catalyzes the tautomerization of the ketone to its enol form, which then acts as a nucleophile and attacks the electrophilic bromine. masterorganicchemistry.comyoutube.comlibretexts.org A key observation in acid-catalyzed halogenation is that the reaction is often rate-limited by the formation of the enol. libretexts.org This process tends to result in the monohalogenation of the more substituted α-carbon. wikipedia.org

In contrast, under basic conditions, the reaction proceeds via an enolate intermediate. The base removes a proton from the α-carbon to form the enolate, which then reacts with the halogen. Successive halogenations are often rapid in basic solutions due to the inductive electron-withdrawing effect of the halogen, which increases the acidity of the remaining α-hydrogens. For methyl ketones, this can lead to the haloform reaction. wikipedia.org

The development of alternative brominating agents, such as N-bromosuccinimide (NBS), provided a milder and more selective method for alpha-bromination. masterorganicchemistry.comcommonorganicchemistry.com NBS is a convenient source of electrophilic bromine and is often used with a radical initiator or under acidic conditions. commonorganicchemistry.commanac-inc.co.jp The use of NBS can help to avoid the harsh conditions and potential side reactions associated with using elemental bromine.

Regioselective Synthesis of the 3-Bromo-pyridin-4-yl Carbonyl Precursor

The synthesis of the precursor, 1-(3-bromo-pyridin-4-yl)-ethanone, requires the regioselective introduction of both a bromine atom at the 3-position and an acetyl group at the 4-position of the pyridine (B92270) ring.

The halogenation of the pyridine ring is challenging due to its electron-deficient nature, which makes it less susceptible to electrophilic aromatic substitution (EAS) compared to benzene. nih.gov Direct halogenation of pyridine often requires harsh conditions, such as high temperatures and the use of strong Lewis acids, and typically leads to substitution at the 3-position. nih.govnsf.gov

To achieve more controlled and regioselective halogenation, various strategies have been developed:

Electrophilic Aromatic Substitution (EAS): While challenging, EAS can be used to introduce a halogen at the 3-position. These reactions often result in mixtures of products and require forcing conditions. nsf.gov

Metalation-Halogenation Sequences: This approach involves the deprotonation of the pyridine ring using a strong base, followed by quenching with an electrophilic halogen source. The regioselectivity is often directed by substituents already present on the ring. nsf.gov

Pyridine N-Oxides: The formation of a pyridine N-oxide activates the ring towards electrophilic substitution, particularly at the 4-position. Nitration at the 4-position, followed by conversion of the nitro group to a halogen, is a common strategy. nih.govoaji.netijpca.org

Ring-Opening and Closing Strategies: A more recent approach involves the ring-opening of pyridine to form acyclic "Zincke imine" intermediates. These intermediates can undergo regioselective halogenation before ring-closing to yield the desired halopyridine. nih.gov

Introducing an acetyl group at the 4-position of a pyridine ring can be accomplished through several methods:

Friedel-Crafts Acylation: Unlike benzene, pyridine is generally unreactive towards traditional Friedel-Crafts acylation due to the deactivating effect of the nitrogen atom and its coordination with the Lewis acid catalyst. youtube.com

Acylation of Metalated Pyridines: Pyridine can be metalated at specific positions using strong bases, and the resulting organometallic species can then react with an acylating agent. youtube.com

Radical Acylation: The addition of acyl radicals to pyridinium (B92312) salts can lead to the introduction of an acetyl group, often at the 2- or 4-position. youtube.com

From Pyridine-4-carboxylic Acid Derivatives: Conversion of a carboxylic acid or its derivatives at the 4-position into a ketone is a viable route.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions of 4-halopyridines with organometallic reagents containing an acetyl group can be an effective strategy.

The synthesis of 1-(3-bromo-pyridin-4-yl)-ethanone would likely involve a multi-step sequence, potentially starting with the bromination of pyridine at the 3-position, followed by the introduction of the acetyl group at the 4-position, or vice versa, carefully considering the directing effects of the substituents at each stage.

Alpha-Bromination Protocols for the Ethanone (B97240) Moiety

The final step in the synthesis of 2-Bromo-1-(3-bromo-pyridin-4-yl)-ethanone is the alpha-bromination of the ethanone side chain of the 1-(3-bromo-pyridin-4-yl)-ethanone precursor.

The alpha-bromination of ketones is a well-established reaction. wikipedia.org For the ethanone moiety, this can be achieved using either elemental bromine (Br₂) or N-bromosuccinimide (NBS).

Using Bromine (Br₂): This reaction is typically carried out in the presence of an acid catalyst, such as acetic acid or hydrobromic acid. masterorganicchemistry.com The acid facilitates the formation of the enol tautomer of the ketone, which is the active nucleophile that attacks the bromine molecule. masterorganicchemistry.comyoutube.comlibretexts.org The reaction generally stops after the introduction of the first bromine atom under acidic conditions because the electron-withdrawing bromine deactivates the product towards further enolization. youtube.com

Using N-Bromosuccinimide (NBS): NBS is a milder and often more selective brominating agent. masterorganicchemistry.comcommonorganicchemistry.com The reaction can be initiated by light or a radical initiator, or it can proceed under acidic catalysis. commonorganicchemistry.commanac-inc.co.jpresearchgate.net In an acidic medium, NBS serves as a source of electrophilic bromine. Ammonium acetate (B1210297) can also be used to catalyze the α-bromination of ketones with NBS. researchgate.net

A comparison of these two common electrophilic brominating agents is presented in the table below.

| Reagent | Conditions | Advantages | Disadvantages |

| **Bromine (Br₂) ** | Acidic medium (e.g., acetic acid) | Readily available | Corrosive, generates HBr as a byproduct, can lead to side reactions |

| N-Bromosuccinimide (NBS) | Acidic catalysis or radical initiation | Milder, more selective, easier to handle | More expensive than Br₂ |

In addition to traditional methods, catalytic approaches to alpha-bromination have been developed to improve efficiency, selectivity, and sustainability.

Organocatalysis: Chiral secondary amines, such as diphenylpyrrolidine and imidazolidinone derivatives, have been successfully employed as organocatalysts for the enantioselective alpha-bromination of aldehydes and ketones. researchgate.net These catalysts activate the carbonyl compound towards nucleophilic attack by forming an enamine intermediate.

Metal-Based Catalysis: While less common for direct alpha-bromination with electrophilic bromine sources, metal catalysts can be involved in alternative pathways to generate alpha-brominated ketones. For instance, rhodium(II) catalysts have been used in the reaction of iodonium (B1229267) ylides with benzyl (B1604629) halides to afford α-bromo-α,β-enones. researchgate.net

The choice of bromination protocol for the synthesis of 2-Bromo-1-(3-bromo-pyridin-4-yl)-ethanone would depend on factors such as the desired yield, selectivity, and tolerance of other functional groups present in the molecule.

Comparative Analysis of Synthetic Pathways and Methodological Advancements

A direct comparative analysis of detailed synthetic pathways for 2-Bromo-1-(3-bromo-pyridin-4-yl)-ethanone is challenging due to the limited availability of specific, published methodologies for this exact compound in the scientific literature. The synthesis of this molecule is likely a niche process, potentially embedded within broader medicinal chemistry programs or proprietary research, and thus not extensively documented in publicly accessible databases.

However, a comparative discussion can be framed by examining the probable synthetic strategies, which would logically involve two key stages: the synthesis of the precursor, 1-(3-bromo-pyridin-4-yl)-ethanone, and its subsequent α-bromination. Methodological advancements in these two general transformations can be analyzed to infer the most likely and efficient routes to the target compound.

The synthesis of the precursor, 1-(3-bromo-pyridin-4-yl)-ethanone, can be approached through several established methods for the acylation of pyridine rings. One common strategy involves the use of organometallic reagents. For instance, a Grignard reaction utilizing a derivative of 3-bromopyridine (B30812) could be employed.

A plausible synthetic pathway would involve the initial preparation of a suitable organometallic species from a protected 3-bromo-4-halopyridine, followed by acylation. The choice of protecting group and the specific organometallic reagent (e.g., Grignard or organolithium) would be critical to avoid side reactions and ensure regioselectivity.

Once the precursor ketone, 1-(3-bromo-pyridin-4-yl)-ethanone, is obtained, the subsequent and final step is the selective bromination of the α-carbon of the acetyl group. A variety of reagents are available for the α-bromination of ketones, each with its own advantages and disadvantages in terms of reactivity, selectivity, and reaction conditions.

A common and effective method for α-bromination is the use of bromine (Br₂) in the presence of an acid catalyst, such as acetic acid or hydrobromic acid. This method is well-established for a wide range of ketones. The reaction proceeds through an enol or enolate intermediate, which then attacks the bromine molecule. The acidic conditions promote the formation of the enol.

Alternatively, N-bromosuccinimide (NBS) can be used as a brominating agent, often with a radical initiator or under acidic conditions. NBS is a convenient and safer alternative to liquid bromine, as it is a crystalline solid that is easier to handle. The choice between Br₂ and NBS would depend on the specific substrate and the desired reaction conditions. For a pyridine-containing molecule, the milder conditions often associated with NBS might be preferable to avoid potential side reactions with the pyridine ring.

Another approach involves the use of copper(II) bromide (CuBr₂), which can serve as both a bromine source and a Lewis acid catalyst. This method can be particularly useful for substrates that are sensitive to strongly acidic conditions. The reaction typically involves heating the ketone with CuBr₂ in a suitable solvent.

The table below provides a comparative overview of these potential α-bromination methods for the conversion of 1-(3-bromo-pyridin-4-yl)-ethanone to 2-Bromo-1-(3-bromo-pyridin-4-yl)-ethanone.

| Reagent | Catalyst/Conditions | Advantages | Disadvantages |

| Bromine (Br₂) | Acid (e.g., HBr, Acetic Acid) | Readily available, well-established | Corrosive, hazardous to handle, potential for over-bromination |

| N-Bromosuccinimide (NBS) | Acid or Radical Initiator | Solid, easier to handle, often more selective | Can require specific initiation, may be more expensive than Br₂ |

| Copper(II) Bromide (CuBr₂) | Heat | Can be milder than Br₂/acid, useful for sensitive substrates | Requires stoichiometric amounts of copper salt, potential for metal contamination |

Methodological advancements in organic synthesis, such as the development of more selective and environmentally friendly brominating agents, continue to provide new options for reactions of this type. For instance, the use of polymer-supported brominating agents or enzymatic bromination could offer improved safety and selectivity, although their applicability to this specific substrate has not been documented.

Reactivity Profiles and Mechanistic Investigations of 2 Bromo 1 3 Bromo Pyridin 4 Yl Ethanone

Nucleophilic Substitution Reactions at the Alpha-Bromo Position

The bromine atom on the carbon adjacent to the carbonyl group (the alpha-bromo position) is highly reactive towards nucleophiles. This enhanced reactivity is due to the electron-withdrawing nature of the adjacent carbonyl group, which polarizes the C-Br bond and stabilizes the transition state of substitution reactions. These reactions typically proceed through an SN2 mechanism, leading to the displacement of the bromide ion by a wide range of nucleophiles.

The electrophilic alpha-carbon is a prime site for the formation of new bonds with heteroatom nucleophiles.

Carbon-Nitrogen (C-N) Bond Formation: Amine nucleophiles readily react with α-bromo ketones. For instance, primary and secondary amines can displace the alpha-bromine to yield α-amino ketones. A significant application of this reactivity is in the synthesis of fused heterocyclic systems. The reaction of an α-bromo ketone with a 2-aminopyridine (B139424) derivative is a classic and efficient method for constructing the imidazo[1,2-a]pyridine (B132010) scaffold, a core structure in many medicinally important compounds. The process involves an initial SN2 substitution to form an intermediate, which then undergoes an intramolecular cyclization and dehydration to furnish the final bicyclic aromatic product.

Carbon-Oxygen (C-O) Bond Formation: Oxygen-based nucleophiles, such as alcohols in the presence of a non-nucleophilic base or carboxylate salts, can react to form α-alkoxy or α-acyloxy ketones, respectively. These reactions provide access to a variety of substituted ethanone (B97240) derivatives.

Carbon-Sulfur (C-S) Bond Formation: Thiolates and other sulfur nucleophiles are particularly effective in SN2 reactions. Their reaction with 2-Bromo-1-(3-bromo-pyridin-4-yl)-ethanone would lead to the formation of α-thio ketones, which are valuable intermediates for further synthetic transformations.

The nucleophilic substitution at the alpha-bromo position is a cornerstone for the synthesis of diverse substituted ethanones. A primary application is the construction of complex heterocyclic frameworks. As mentioned, the reaction with 2-aminopyridines provides a direct route to imidazo[1,2-a]pyridines. This transformation, often referred to as the Tschitschibabin (or Chichibabin) pyridine (B92270) synthesis variation, highlights the utility of the title compound as a precursor to complex molecular architectures.

Below is an illustrative data table for the synthesis of a substituted imidazo[1,2-a]pyridine, based on established procedures for analogous α-bromo ketones.

Table 1: Illustrative Synthesis of an Imidazo[1,2-a]pyridine Derivative Interactive data table. Click on headers to sort.

| Reactant A | Reactant B | Solvent | Temperature (°C) | Product |

|---|---|---|---|---|

| 2-Bromo-1-(3-bromo-pyridin-4-yl)-ethanone | 2-Aminopyridine | Ethanol | 80 | 2-(3-Bromopyridin-4-yl)imidazo[1,2-a]pyridine |

| 2-Bromo-1-(3-bromo-pyridin-4-yl)-ethanone | 2-Amino-5-methylpyridine | DMF | 100 | 2-(3-Bromopyridin-4-yl)-7-methylimidazo[1,2-a]pyridine |

Transformations Involving the Bromine Substituent on the Pyridine Ring

The bromine atom at the 3-position of the pyridine ring is significantly less reactive towards classical nucleophilic substitution than its aliphatic counterpart. However, its reactivity can be unlocked through transition metal-catalyzed cross-coupling reactions, the formation of organometallic intermediates, or in specific cases of nucleophilic aromatic substitution.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds at the aromatic C-Br site. wikipedia.org These reactions generally involve an oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation and reductive elimination. wikipedia.orglibretexts.orgwikipedia.org

Suzuki Coupling: The Suzuki reaction couples the 3-bromopyridine (B30812) moiety with an organoboron reagent, such as a boronic acid or ester, to form a new C-C bond. wikipedia.orglibretexts.org This reaction is highly versatile and tolerant of many functional groups, including the ketone and the alpha-bromo group present in the title compound, provided the conditions are carefully controlled. mdpi.com Typical conditions involve a palladium catalyst like Pd(PPh₃)₄ or Pd(OAc)₂, a phosphine (B1218219) ligand, and a base such as K₂CO₃ or Cs₂CO₃ in a mixture of organic solvent and water. mdpi.comresearchgate.net

Sonogashira Coupling: The Sonogashira coupling enables the formation of a C-C bond between the 3-position of the pyridine ring and a terminal alkyne. wikipedia.org This reaction is typically cocatalyzed by palladium and copper(I) salts in the presence of an amine base. organic-chemistry.org The resulting aryl alkynes are valuable intermediates in organic synthesis. nih.govnih.gov The reaction conditions can be tuned to be mild, which is crucial for substrates with multiple reactive sites. wikipedia.org

Buchwald-Hartwig Amination: This reaction forms a C-N bond by coupling the 3-bromopyridine with a primary or secondary amine. wikipedia.org It utilizes a palladium catalyst with specialized phosphine ligands and a strong, non-nucleophilic base like sodium tert-butoxide. libretexts.orgchemspider.com The development of this method has significantly expanded the ability to synthesize aryl amines from aryl halides. wikipedia.orgyoutube.com

The following table summarizes typical conditions for these cross-coupling reactions as applied to 3-bromopyridine systems.

Table 2: Typical Conditions for Palladium-Catalyzed Cross-Coupling of the 3-Bromopyridine Moiety Interactive data table. Click on headers to sort.

| Reaction Type | Coupling Partner | Catalyst / Ligand | Base | Solvent |

|---|---|---|---|---|

| Suzuki | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF |

| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene |

The bromine at the 3-position can be converted into a nucleophilic center through the formation of organometallic reagents.

Magnesium (Grignard Reagents): The reaction of 3-bromopyridines with magnesium metal can form the corresponding Grignard reagent (3-pyridylmagnesium bromide). However, the formation can sometimes be challenging. Alternative methods like halogen-metal exchange are often employed. Once formed, these reagents are potent nucleophiles that react with a wide array of electrophiles. Recent studies have also explored transition-metal-free, light-promoted coupling reactions between bromopyridines and Grignard reagents. organic-chemistry.orgacs.orgnih.gov

Zinc (Organozinc Reagents): Organozinc reagents can be prepared from 3-bromopyridines by direct insertion of activated zinc (Rieke zinc) or via halogen-metal exchange. nih.gov These reagents are generally more tolerant of functional groups than their Grignard counterparts. They are widely used in palladium-catalyzed cross-coupling reactions, known as Negishi couplings, with various organic halides. nih.govlookchem.com This provides a complementary method to the Suzuki reaction for forming C-C bonds.

Direct displacement of the bromine on the pyridine ring by a nucleophile (SNAr) is generally difficult. The SNAr mechanism requires the aromatic ring to be activated by potent electron-withdrawing groups positioned ortho or para to the leaving group. These groups stabilize the negatively charged intermediate (Meisenheimer complex) that forms upon nucleophilic attack.

In 2-Bromo-1-(3-bromo-pyridin-4-yl)-ethanone, the bromine is at the 3-position. An attacking nucleophile at this position would result in a Meisenheimer complex where the negative charge cannot be delocalized onto the electronegative ring nitrogen, making the intermediate less stable compared to attack at the 2- or 4-positions. However, the presence of the strong electron-withdrawing acetyl group at the 4-position (para to the nitrogen, meta to the bromine) significantly acidifies the C-H bond at the 2-position and polarizes the ring. While direct SNAr at C-3 is not favored, reactions with very strong nucleophiles or under forcing conditions might proceed, potentially through alternative mechanisms such as those involving pyridyne intermediates, although this is less common for bromopyridines compared to chloropyridines.

Reactions of the Ketone Functionality

The ketone group, along with the adjacent α-bromo group, dictates much of the compound's reactivity, serving as a key handle for reduction, condensation, and annulation reactions.

The carbonyl group of 2-Bromo-1-(3-bromo-pyridin-4-yl)-ethanone can be selectively reduced to form corresponding alcohol and amine derivatives. The choice of reducing agent is critical as it determines the reaction outcome, which can range from reduction of the ketone to a secondary alcohol, to reductive amination, or even dehalogenation.

Reduction to Alcohols: The ketone can be reduced to a secondary alcohol, 2-bromo-1-(3-bromo-pyridin-4-yl)-ethanol, using metal hydride reagents. Reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed for this transformation. The reaction proceeds via nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon. Care must be taken as some reducing agents can also lead to the cleavage of the carbon-bromine bond.

Formation of Amines: The synthesis of amines from the title compound can be achieved through multi-step pathways. One common route is reductive amination, where the ketone first reacts with ammonia (B1221849) or a primary amine to form an imine intermediate, which is then reduced in situ to the corresponding amine. A plausible product from such a reaction is 2-amino-1-(3-bromo-pyridin-4-yl)-ethanone. Further reduction of the ketone would yield the amino alcohol, 2-amino-2-(3-bromopyridin-4-yl)ethanol, a compound available commercially, suggesting the viability of this synthetic route. bldpharm.com

| Reagent(s) | Reaction Type | Major Product |

|---|---|---|

| Sodium Borohydride (NaBH₄) | Ketone Reduction | 2-Bromo-1-(3-bromo-pyridin-4-yl)-ethanol |

| Ammonia (NH₃) followed by a reducing agent (e.g., NaBH₃CN) | Reductive Amination | 1-(3-Bromo-pyridin-4-yl)-2-amino-ethanone |

| Hydroxylamine (NH₂OH) then reduction (e.g., H₂/Pd) | Oxime formation and reduction | 1-(3-Bromo-pyridin-4-yl)-2-amino-ethanone |

| Ammonia (NH₃) followed by full reduction (e.g., LiAlH₄) | Reductive Amination & Ketone Reduction | 2-Amino-2-(3-bromopyridin-4-yl)ethanol |

The bifunctional nature of 2-Bromo-1-(3-bromo-pyridin-4-yl)-ethanone, possessing both a ketone and a reactive α-bromo group, makes it an excellent substrate for building complex heterocyclic systems through condensation and annulation reactions. libretexts.org These reactions are fundamental in medicinal chemistry for generating molecular diversity.

Gewald Aminothiophene Synthesis: This is a multi-component reaction that synthesizes highly substituted 2-aminothiophenes. wikipedia.orgorganic-chemistry.orgsemanticscholar.orgumich.edu The title compound can serve as the ketone component, reacting with an α-cyanoester (like ethyl cyanoacetate) and elemental sulfur in the presence of a base. wikipedia.orgnih.gov The reaction proceeds through an initial Knoevenagel condensation, followed by sulfur addition and cyclization to yield a 2-amino-3-ethoxycarbonyl-4-(3-bromo-pyridin-4-yl)-thiophene derivative. wikipedia.org

Hantzsch Pyridine Synthesis: In the classic Hantzsch synthesis, an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor (like ammonia) condense to form a dihydropyridine, which can then be oxidized to a pyridine. wikipedia.orgnih.govorganic-chemistry.orgresearchgate.net The α-bromo ketone can be utilized as a C2 synthon in variations of this reaction. For instance, it can react with a β-ketoester and a nitrogen source to construct a substituted pyridine ring, further expanding the heterocyclic scaffold.

Imidazopyridine Synthesis: One of the most significant applications of α-halo ketones with a pyridine moiety is the synthesis of fused bicyclic heterocycles like imidazo[1,2-a]pyridines. nih.govgoogle.comnih.gov This reaction involves the condensation of a 2-aminopyridine with an α-halo ketone. While the title compound has the bromine on the pyridine ring and not the amino group, it can react with various aminopyridines (e.g., 2-aminopyridine) where the amino group attacks the α-carbon, displacing the bromide, followed by cyclization and dehydration to form a substituted imidazo[1,2-a]pyridine. google.com

| Reaction Name | Reactant(s) | Resulting Heterocyclic Core |

|---|---|---|

| Gewald Synthesis | α-Cyanoester, Sulfur, Base | 2-Aminothiophene |

| Hantzsch Synthesis | β-Ketoester, Ammonia | Pyridine |

| Imidazopyridine Synthesis | 2-Aminopyridine derivative | Imidazo[1,2-a]pyridine |

Theoretical and Spectroscopic Studies on Reaction Mechanisms

To fully understand and optimize the reactions of 2-Bromo-1-(3-bromo-pyridin-4-yl)-ethanone, computational and advanced spectroscopic methods are indispensable. These techniques provide deep insights into reaction pathways, transition states, and the precise structures of products.

Density Functional Theory (DFT) has become a powerful tool for investigating reaction mechanisms in organic chemistry. sumitomo-chem.co.jp For a molecule like 2-Bromo-1-(3-bromo-pyridin-4-yl)-ethanone, DFT calculations can elucidate complex reaction pathways, predict product regioselectivity, and explain observed reactivity. researchgate.netbohrium.comresearchgate.net

Elucidating Reaction Pathways: DFT can be used to model the potential energy surface of a reaction. For instance, in the reaction with a nucleophile, DFT can calculate the activation energies for competing pathways, such as Sₙ2 substitution at the α-carbon versus nucleophilic addition to the carbonyl carbon. This allows chemists to predict which reaction is more likely to occur under specific conditions.

Predicting Reactivity and Selectivity: Computational models can generate electron density maps and molecular electrostatic potential (MEP) surfaces. These maps visualize the electron-rich and electron-poor regions of the molecule, identifying the most likely sites for nucleophilic or electrophilic attack. Furthermore, analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies helps in understanding the molecule's reactivity in cycloaddition reactions.

Transition State Analysis: By calculating the geometry and energy of transition states, researchers can gain a detailed understanding of the bond-forming and bond-breaking processes. This is crucial for explaining the stereochemical and regiochemical outcomes of complex annulation reactions, such as the Gewald or Hantzsch syntheses.

While theoretical calculations provide predictive models, experimental verification is essential. X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are the cornerstone techniques for this purpose.

X-ray Crystallography: This technique provides unambiguous proof of the three-dimensional structure of crystalline products. researchgate.netmdpi.com For the complex heterocyclic molecules synthesized from 2-Bromo-1-(3-bromo-pyridin-4-yl)-ethanone, single-crystal X-ray diffraction analysis can definitively confirm the atomic connectivity, stereochemistry, and regiochemistry. This data is invaluable for validating a proposed reaction mechanism. For example, in the synthesis of an imidazopyridine, X-ray analysis would confirm which nitrogen of the aminopyridine participated in the cyclization, thus confirming the reaction pathway. researchgate.net

NMR Spectroscopy: NMR is a versatile tool for both structural elucidation and mechanistic investigation. ipb.ptfuturity-proceedings.comsemanticscholar.orgclockss.org

Structural Confirmation: ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom in a molecule. semanticscholar.orgclockss.org For products of condensation and annulation reactions, specific chemical shifts and coupling constants can confirm the formation of the new heterocyclic ring.

Mechanistic Insights: Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish the connectivity between atoms in complex molecules, which is crucial for structure confirmation. semanticscholar.org Furthermore, in-situ NMR monitoring allows chemists to follow a reaction's progress over time, identifying transient intermediates and providing kinetic data that can directly support or refute a proposed mechanism. futurity-proceedings.comresearchgate.net

By combining theoretical predictions from DFT with definitive structural and kinetic data from X-ray and NMR analyses, a comprehensive and accurate picture of the reactivity and mechanisms of 2-Bromo-1-(3-bromo-pyridin-4-yl)-ethanone can be established.

Strategic Applications of 2 Bromo 1 3 Bromo Pyridin 4 Yl Ethanone in Organic Synthesis

Construction of Advanced Heterocyclic Scaffolds

The inherent reactivity of 2-Bromo-1-(3-bromo-pyridin-4-yl)-ethanone makes it a powerful precursor for the assembly of advanced heterocyclic systems. The α-bromoketone functional group is a classic electrophile for reactions with binucleophiles, leading to the formation of fused ring systems, while the brominated pyridine (B92270) core offers sites for further functionalization and annulation reactions.

One of the most prominent applications of α-haloketones is in the synthesis of imidazo[1,2-a]pyridines, a class of fused nitrogen heterocycles recognized as a "privileged scaffold" in medicinal chemistry due to their wide range of biological activities. rsc.orgnih.govresearchgate.net The classical approach involves the condensation reaction between a 2-aminopyridine (B139424) derivative and an α-haloketone.

In this context, 2-Bromo-1-(3-bromo-pyridin-4-yl)-ethanone serves as the α-haloketone component. The reaction proceeds via initial alkylation of the endocyclic nitrogen of 2-aminopyridine, followed by an intramolecular condensation between the newly formed secondary amine and the ketone, culminating in cyclization and dehydration to afford the aromatic imidazo[1,2-a]pyridine (B132010) core. nih.gov This transformation provides a direct route to 2-substituted imidazo[1,2-a]pyridines where the substituent is the (3-bromo-pyridin-4-yl) moiety. The resulting product retains the bromine atom on the pyridine ring, which is available for subsequent chemical modifications.

Table 1: Synthesis of 2-(3-Bromo-pyridin-4-yl)-imidazo[1,2-a]pyridine An interactive data table illustrating the condensation reaction.

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| 2-Bromo-1-(3-bromo-pyridin-4-yl)-ethanone | 2-Aminopyridine | 2-(3-Bromo-pyridin-4-yl)-imidazo[1,2-a]pyridine | Heterocyclic Condensation / Annulation |

Beyond the well-established synthesis of bicyclic systems, the multiple reactive sites of 2-Bromo-1-(3-bromo-pyridin-4-yl)-ethanone enable its use in cascade or tandem reactions to construct more complex, polycyclic nitrogen-containing frameworks. nih.govnih.gov Such strategies are at the forefront of modern organic synthesis, allowing for the rapid assembly of molecular complexity from simple starting materials. rsc.org

For instance, after the initial formation of the imidazo[1,2-a]pyridine ring system, the remaining bromine atom on the pyridine substituent can serve as a handle for intramolecular cyclization reactions. By introducing a suitable nucleophile or a reactive group elsewhere in the molecule (often via modification of the imidazopyridine core), subsequent palladium-catalyzed C-C or C-N bond-forming reactions can be triggered to build additional rings, leading to tetracyclic or even more complex topologies. These advanced synthetic routes leverage the differential reactivity of the various functional groups within the molecule to achieve controlled, sequential bond formations.

Utility as a Versatile Building Block in Medicinal Chemistry

The structural motifs accessible from 2-Bromo-1-(3-bromo-pyridin-4-yl)-ethanone are of significant interest in drug discovery. Pyridine and imidazo[1,2-a]pyridine cores are present in numerous marketed drugs and clinical candidates, highlighting their importance as pharmacophores. nih.govresearchgate.net

The synthesis of 2-(3-Bromo-pyridin-4-yl)-imidazo[1,2-a]pyridine from the title compound is a prime example of its role as a precursor to potentially bioactive molecules. The imidazo[1,2-a]pyridine scaffold itself has been associated with a vast array of therapeutic applications, including antitubercular, anticancer, and antiviral activities. researchgate.netnih.gov

The bromine atom remaining on the pyridine ring of the product is a key feature, serving as a versatile functional handle for late-stage diversification. Using modern cross-coupling reactions such as Suzuki, Stille, Sonogashira, or Buchwald-Hartwig amination, a wide variety of substituents (aryl, heteroaryl, alkyl, alkynyl, amino groups, etc.) can be introduced at this position. This allows for the systematic exploration of the structure-activity relationship (SAR) of the scaffold, enabling medicinal chemists to fine-tune the molecule's properties to optimize potency, selectivity, and pharmacokinetic profiles.

Table 2: Potential Late-Stage Functionalization Reactions An interactive data table showing examples of cross-coupling reactions on a bromopyridine-substituted scaffold.

| Starting Material | Coupling Partner | Catalyst/Reagents | Reaction Type | Product Class |

| Bromo-pyridyl Scaffold | Arylboronic acid | Pd catalyst, Base | Suzuki Coupling | Bi-aryl derivative |

| Bromo-pyridyl Scaffold | Terminal alkyne | Pd/Cu catalyst, Base | Sonogashira Coupling | Aryl-alkyne derivative |

| Bromo-pyridyl Scaffold | Amine | Pd catalyst, Base | Buchwald-Hartwig Amination | Aryl-amine derivative |

| Bromo-pyridyl Scaffold | Alkene | Pd catalyst, Base | Heck Coupling | Aryl-alkene derivative |

Diversity-oriented synthesis (DOS) is a powerful strategy that aims to generate collections of structurally diverse small molecules to probe biological function. rsc.orgnih.gov 2-Bromo-1-(3-bromo-pyridin-4-yl)-ethanone is an ideal starting material for DOS campaigns due to its multiple reactive sites that can be addressed with orthogonal chemical transformations. nih.gov

A divergent synthetic plan can be envisioned where the α-bromoketone and the bromopyridine moieties are functionalized in different sequences.

Path A: The α-bromoketone is first reacted with a library of 2-amino-pyridines, -imidazoles, or other binucleophiles to generate a set of diverse fused heterocyclic cores. The remaining C(3)-Br bond on the pyridine ring is then subjected to a library of cross-coupling partners.

Path B: The C(3)-Br bond on the pyridine ring is first functionalized via a cross-coupling reaction. The resulting library of substituted 1-(pyridin-4-yl)-ethanone derivatives can then be brominated at the α-position and subsequently reacted with various nucleophiles to build different heterocyclic systems.

This approach allows for the rapid generation of a large number of distinct molecular skeletons and substitution patterns from a single, readily accessible starting material, maximizing the exploration of chemical space for the discovery of new bioactive compounds. beilstein-journals.org

Role in the Synthesis of Specialty Organic Chemicals

Beyond its applications in medicinal chemistry, the reactivity of 2-Bromo-1-(3-bromo-pyridin-4-yl)-ethanone and its derivatives makes them valuable intermediates in materials science. Pyridine-containing compounds and fused heterocycles like imidazo[1,2-a]pyridines can exhibit interesting photophysical properties, such as fluorescence, making them suitable for use as organic dyes or components in organic light-emitting diodes (OLEDs). researchgate.net The ability to systematically modify the structure through cross-coupling reactions allows for the tuning of these electronic and optical properties. Furthermore, the nitrogen atoms within the heterocyclic core can act as ligands for metal ions, suggesting potential applications in the design of sensors, catalysts, or functional coordination polymers.

Intermediates for Agrochemicals and Related Derivatives

Information regarding the use of 2-Bromo-1-(3-bromo-pyridin-4-yl)-ethanone as an intermediate for agrochemicals is not available.

Materials Science Applications (e.g., in organic electronics)

There is no documented use of 2-Bromo-1-(3-bromo-pyridin-4-yl)-ethanone in materials science or organic electronics.

Development of Novel Catalytic Systems and Ligands

No information was found on the application of 2-Bromo-1-(3-bromo-pyridin-4-yl)-ethanone in the development of new catalytic systems or ligands.

Synthesis of Ligands for Transition Metal-Catalyzed Transformations

There are no available studies detailing the synthesis of ligands for transition metal-catalyzed transformations using 2-Bromo-1-(3-bromo-pyridin-4-yl)-ethanone.

Contributions to Asymmetric Synthesis Methodologies

The role of 2-Bromo-1-(3-bromo-pyridin-4-yl)-ethanone in asymmetric synthesis methodologies has not been reported in the scientific literature.

Future Directions and Emerging Research Opportunities for 2 Bromo 1 3 Bromo Pyridin 4 Yl Ethanone

Exploration of Undiscovered Reactivity Modes

The unique electronic and steric properties of 2-Bromo-1-(3-bromo-pyridin-4-yl)-ethanone, conferred by the electron-withdrawing nature of the pyridine (B92270) nitrogen, the ketone, and the two bromine atoms, suggest a rich and largely unexplored reactive landscape. Future research should focus on systematically investigating novel transformations that leverage these features.

Selective Cross-Coupling Reactions: The presence of two distinct carbon-bromine bonds (one on the pyridine ring and one on the acetyl side chain) opens up possibilities for selective and sequential cross-coupling reactions. Research into developing catalytic systems (e.g., palladium, nickel, or copper-based) that can differentiate between these two sites would enable the programmed introduction of various substituents. This would provide a modular route to complex, highly functionalized pyridine derivatives.

Novel Cyclization Strategies: The juxtaposition of the ketone and the bromo-pyridine moiety could be exploited in novel intramolecular cyclization reactions to construct fused heterocyclic systems. Investigating reactions such as intramolecular Heck reactions or transition-metal-catalyzed C-H activation/cyclization could lead to the synthesis of novel polycyclic aromatic compounds with potential applications in materials science and medicinal chemistry.

Reactivity of the α-Bromoketone: The α-bromoketone functionality is a classic electrophilic handle. Beyond simple nucleophilic substitution, its reactivity in multicomponent reactions, such as the Hantzsch pyridine synthesis or other condensation reactions, remains to be thoroughly explored. nih.gov Such investigations could lead to the rapid assembly of complex molecular architectures from simple precursors.

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow processes offers significant advantages in terms of safety, efficiency, scalability, and automation. researchgate.netsyrris.com Integrating the synthesis and derivatization of 2-Bromo-1-(3-bromo-pyridin-4-yl)-ethanone into these modern platforms is a promising area for future development.

Flow chemistry is particularly well-suited for handling potentially hazardous reagents and intermediates, which can be generated and consumed in situ, minimizing risk. researchgate.netvapourtec.com An automated flow synthesis system could enable the rapid generation of a library of derivatives from the parent compound by systematically varying reaction partners and conditions. syrris.com This approach would be highly valuable for medicinal chemistry programs, allowing for the efficient exploration of the chemical space around this scaffold to identify potential drug candidates. nih.gov The development of a multi-step continuous flow synthesis would also allow for in-line purification and analysis, further streamlining the process from starting material to final product. zenodo.org

| Potential Advantages of Flow Synthesis |

| Enhanced safety and control over reaction parameters |

| Increased efficiency and reduced reaction times |

| Facile scalability from laboratory to production |

| Amenability to automation for high-throughput synthesis |

| In-line reaction monitoring and purification |

Development of More Sustainable and Environmentally Benign Synthetic Routes

The principles of green chemistry are increasingly important in chemical synthesis. Future research should aim to develop more sustainable routes to 2-Bromo-1-(3-bromo-pyridin-4-yl)-ethanone and its derivatives, focusing on minimizing environmental impact. nih.gov

Key areas for investigation include:

Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives such as water, supercritical fluids, or bio-derived solvents.

Catalytic Methods: Developing highly efficient and recyclable catalysts to replace stoichiometric reagents, thereby reducing waste. This includes exploring heterogeneous catalysts that can be easily separated from the reaction mixture.

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting material atoms into the final product, such as through multicomponent reactions. nih.gov

Alternative Energy Sources: Investigating the use of microwave irradiation or sonication to accelerate reactions and reduce energy consumption. nih.gov

Advanced Computational Modeling for Predictive Synthesis and Reactivity

Computational chemistry and molecular modeling are powerful tools for understanding and predicting chemical reactivity, which can accelerate the discovery of new reactions and optimize existing processes. scirp.org Applying these techniques to 2-Bromo-1-(3-bromo-pyridin-4-yl)-ethanone could provide valuable insights.

Reaction Mechanism and Selectivity Prediction: Using methods like Density Functional Theory (DFT), researchers can model reaction pathways to understand the mechanisms of known reactions and predict the feasibility and selectivity of new ones. This can help in designing experiments and choosing the right catalysts and conditions.

In Silico Screening: Computational models can be used to screen virtual libraries of reactants and catalysts to identify promising candidates for new transformations, saving significant experimental time and resources. mit.edu

Force Field Development: The development of specific reactive force fields (like ReaxFF) could enable molecular dynamics simulations of the synthesis and reactions of this compound, providing a dynamic picture of the chemical processes at the atomic level. researchgate.net

Spectroscopic Techniques for In-Situ Reaction Monitoring and Kinetic Studies

To fully optimize and control the synthesis and subsequent reactions of 2-Bromo-1-(3-bromo-pyridin-4-yl)-ethanone, a detailed understanding of the reaction kinetics and the detection of transient intermediates are crucial. In-situ spectroscopic techniques provide a window into the reacting mixture in real-time. spectroscopyonline.com

The application of techniques such as Fourier-Transform Infrared (FTIR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy directly in the reaction vessel (or flow reactor) can provide a wealth of information. spectroscopyonline.com This data allows for the precise determination of reaction endpoints, the identification of key intermediates, and the elucidation of reaction mechanisms. For instance, monitoring the disappearance of starting material peaks and the appearance of product peaks can provide kinetic data that is essential for process optimization and scale-up. nih.gov This is particularly valuable when integrated into automated flow chemistry platforms, enabling real-time feedback and control over the reaction.

| Spectroscopic Technique | Information Gained |

| In-situ FTIR/Raman | Real-time monitoring of functional group changes, reaction kinetics. |

| In-situ NMR | Detailed structural information on reactants, intermediates, and products. |

| Fluorescence Spectroscopy | Monitoring reactions involving fluorescent species. nih.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.